Myclobutanil

Descripción general

Descripción

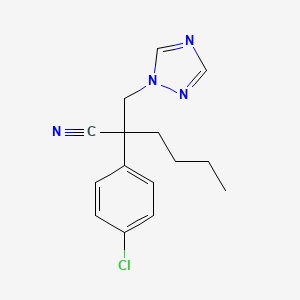

Miclobutanil: es un compuesto orgánico con la fórmula química C15H17ClN4. Aparece como un sólido amarillo pálido. Este compuesto pertenece a la clase de fungicidas triazólicos conocidos por su actividad protectora y curativa contra varios patógenos vegetales. Específicamente, el Miclobutanil inhibe la biosíntesis de ergosterol , un componente crítico de las membranas celulares de los hongos .

Aplicaciones Científicas De Investigación

El Miclobutanil encuentra aplicaciones en:

Fungicidas de amplio espectro: Eficaz contra el oídio, la roya, la mancha negra y otras enfermedades fúngicas en los cultivos.

Inhibidor de la desmetilación de esteroles: Se dirige a la vía de biosíntesis de ergosterol en los hongos.

Tratamiento de semillas: Se utiliza para proteger las semillas de patógenos como el carbón y la caries.

Mecanismo De Acción

El Miclobutanil inhibe la enzima CYP51 , que participa en la síntesis de ergosterol. Al interrumpir la producción de ergosterol, debilita las membranas celulares de los hongos, lo que lleva a la muerte celular.

Análisis Bioquímico

Biochemical Properties

Myclobutanil interacts with the enzyme cytochrome P450 14α-demethylase (CYP51), inhibiting the biosynthesis of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, impairing fungal growth, development, and reproduction .

Cellular Effects

This compound’s inhibition of ergosterol biosynthesis has significant effects on cellular processes. By disrupting the fungal cell membrane’s integrity, it affects cell function, including impacts on cell signaling pathways and cellular metabolism . High doses of this compound can affect the soil environment, indicating its potential impact on microbial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme CYP51. It acts as a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . This interaction disrupts the fungal cell membrane, leading to the impairment of fungal growth, development, and reproduction .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation half-life of this compound in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments . The persistence of this compound in various soil types was determined under both laboratory and field conditions, and the reported dissipation half-life (DT 50) values ranged from 11.0–19.2 days up to 574 days in anaerobic soil .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is classified as a moderately toxic class II compound due to its effects on antioxidant enzyme genes and animal malondialdehyde levels . The degradation half-life of this compound in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis. It interacts with the enzyme CYP51, inhibiting the biosynthesis of ergosterol . Both enantiomers of this compound were able to bind to the active sites of dehydrogenase, phosphatase, and protease, with higher interacting energies observed for (S)-Myclobutanil .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The enantiomer fractions (EFs) were less than 0.5 with time in the liver, kidney, heart, lung, and testis, suggesting preferential enrichment of (-)-Myclobutanil in these tissues .

Subcellular Localization

Given its role in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, it can be inferred that this compound likely interacts with cellular components at the membrane level .

Métodos De Preparación

a. Síntesis de 2-butil-2-(4-clorofenil)acetonitrilo:

- Comience con 4-clorofenilacetonitrilo y clorobutano.

- Combínelos con un catalizador de transferencia de fase y caliente la mezcla.

- Agregue una solución de hidróxido de sodio (NaOH) a la mezcla de reacción.

- La reacción exotérmica ocurre y la temperatura se eleva a 80 ° C durante 1 hora.

- Enfríe la mezcla a 60 ° C y continúe la reacción durante 6 horas.

- Neutralice con ácido clorhídrico diluido (HCl), lave, separe y destile para obtener 2-butil-2-(4-clorofenil)acetonitrilo con un rendimiento del 85%.

- Prepare 2-butil-2-(4-clorofenil)acetonitrilo.

- Reaccione con bromometilbromuro y dimetilsulfóxido (DMSO) en presencia de bromuro de tetrabutilamonio.

- Agregue una solución de hidróxido de sodio (NaOH) al 50% a 50 ° C durante 8 horas.

- Después de enfriar, neutralice con ácido, lave, extraiga y destile para obtener Miclobutanil con un rendimiento del 46% .

Análisis De Reacciones Químicas

El Miclobutanil sufre varias reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes incluyen NaOH, HCl y DMSO. Los principales productos formados dependen de las condiciones de reacción específicas.

Comparación Con Compuestos Similares

La singularidad del Miclobutanil radica en su eficacia, seguridad y larga duración de acción. Los compuestos similares incluyen tebuconazol y propiconazol .

Actividad Biológica

Myclobutanil is a systemic fungicide belonging to the triazole class, widely used in agriculture for its efficacy against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, metabolism, and environmental impact based on diverse research findings.

This compound functions primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, ultimately leading to fungal cell death. The compound is particularly effective against a range of pathogens, including Cercospora arachidicola , Fulvia fulva , and Phytophthora infestans . Research indicates that this compound displays enantioselective behavior, with the (+)-enantiomer exhibiting significantly higher antimicrobial activity compared to the (–)-enantiomer .

Acute Toxicity

This compound has been shown to possess acute toxicity in various organisms. For instance, studies have reported the following 24-hour lethal concentration (LC50) values for Daphnia magna:

| Enantiomer | 24-h LC50 (mg/L) | 48-h LC50 (mg/L) |

|---|---|---|

| (+)-Myclobutanil | 11.91 | 5.48 |

| Racemic Form | 13.17 | 9.24 |

| (–)-Myclobutanil | 16.88 | 10.15 |

These results indicate that the (+)-enantiomer is more toxic than its counterparts .

Human Toxicity Cases

Despite its agricultural benefits, this compound poses significant health risks to humans upon exposure. A case report documented a patient who ingested this compound and exhibited mild symptoms without severe complications such as seizures or renal failure. The patient was treated successfully with intravenous fluids and antibiotics . This highlights the variability in clinical presentations of this compound poisoning, which can range from mild to severe depending on exposure levels.

Metabolism and Pharmacokinetics

Research on the pharmacokinetics of this compound reveals that it is rapidly absorbed and extensively metabolized in mammals. In a study involving Sprague-Dawley rats, it was found that approximately 89% of administered this compound was absorbed and subsequently excreted primarily through urine and feces within 96 hours post-dosing . The metabolism involves conversion to more polar metabolites, with the parent compound constituting only a small percentage of excreted substances.

Environmental Impact

This compound's usage in agriculture raises concerns regarding its environmental persistence and potential effects on non-target organisms. Studies have shown that while it induces hepatic cytochrome P450 (CYP) enzyme activity, it does not exhibit carcinogenic properties like some other triazoles . However, its presence in aquatic environments due to agricultural runoff poses risks to aquatic life.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKXKUJVSEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024315 | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 to 208 °C at 1 mm Hg | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid., Light yellow crystals | |

CAS No. |

88671-89-0 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myclobutanil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCLOBUTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 to 68 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.